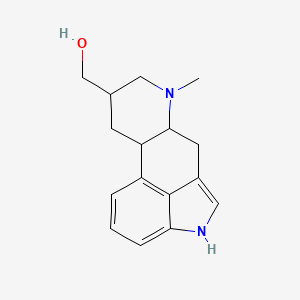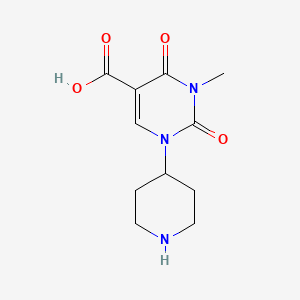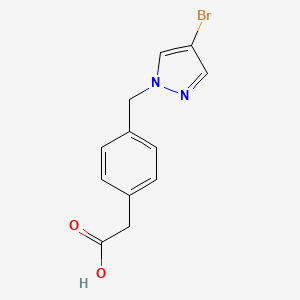
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one is a compound that features a unique combination of an oxadiazole ring and a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidinone moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxadiazole ring. The isopropyl group is then introduced through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid or other strong oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol
- 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
- 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one is unique due to its combination of an oxadiazole ring and a pyrrolidinone structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(5-amino-1,3,4-oxadiazol-2-yl)-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H14N4O2/c1-5(2)13-4-6(3-7(13)14)8-11-12-9(10)15-8/h5-6H,3-4H2,1-2H3,(H2,10,12) |
InChI Key |
VEBGYNAMOOZPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(CC1=O)C2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt](/img/structure/B14882783.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B14882810.png)
![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)


![5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882827.png)


![5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882836.png)


![8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882855.png)
